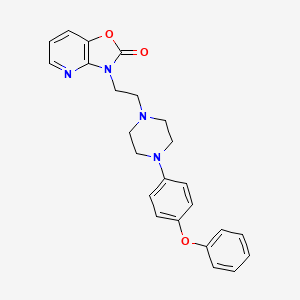
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, including the formation of the oxazole ring, the pyridine ring, and the attachment of the piperazine and phenoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.
Phenoxyphenyl derivatives: Compounds containing the phenoxyphenyl group with different functional groups attached.
Piperazine derivatives: Compounds with the piperazine ring and various substituents.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
生物活性
Oxazolo(4,5-b)pyridin-2(3H)-one, specifically the derivative 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H24N2O2 and a molecular weight of approximately 336.42 g/mol. It features a fused oxazole and pyridine ring system, which contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 336.42 g/mol |
| CAS Number | 60832-72-6 |
| Melting Point | 212.0 - 216.0 °C |
| Purity | ≥98% (by GC) |
Biological Activity
Research indicates that this compound exhibits significant pharmacological potential, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of oxazolo[4,5-b]pyridine display notable antimicrobial effects against various bacterial strains.
- Antitumor Properties : Preliminary findings suggest that the compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
- CNS Activity : The piperazine moiety is known for its interaction with neurotransmitter systems, indicating potential anxiolytic or antidepressant effects.
The biological activity of Oxazolo(4,5-b)pyridin-2(3H)-one is believed to be mediated through its interaction with specific receptors in the body, including:
- GABA Receptors : Compounds similar to this structure have been evaluated for their affinity to GABA receptors, suggesting potential use as anxiolytics or sedatives.
- Dopaminergic Systems : The piperazine component may enhance dopaminergic signaling, which could be beneficial in treating disorders such as schizophrenia.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study conducted on various derivatives of oxazolo[4,5-b]pyridine demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. -
Antitumor Activity :
In vitro assays indicated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 15 µM. Further studies are needed to elucidate the precise mechanisms involved. -
CNS Activity Evaluation :
Behavioral assays in rodent models showed that administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests, supporting its potential as an anxiolytic agent.
Synthesis Methods
Various synthetic routes have been developed to produce Oxazolo(4,5-b)pyridin-2(3H)-one derivatives:
- Heck Reaction : Utilized to introduce functional groups onto the pyridine ring.
- Cyclization Reactions : These reactions often involve primary amines or cyclic secondary amines leading to the formation of oxazole rings.
特性
CAS番号 |
134337-04-5 |
|---|---|
分子式 |
C24H24N4O3 |
分子量 |
416.5 g/mol |
IUPAC名 |
3-[2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C24H24N4O3/c29-24-28(23-22(31-24)7-4-12-25-23)18-15-26-13-16-27(17-14-26)19-8-10-21(11-9-19)30-20-5-2-1-3-6-20/h1-12H,13-18H2 |
InChIキー |
VCEPZHQCTXYJBF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















